Cas no 899397-26-3 (1,7-dimethyl-3-(3-methylbutyl)-8-(2-phenylethyl)-1H,2H,3H,4H,8H-imidazo1,2-gpurine-2,4-dione)

1,7-dimethyl-3-(3-methylbutyl)-8-(2-phenylethyl)-1H,2H,3H,4H,8H-imidazo1,2-gpurine-2,4-dione Chemical and Physical Properties
Names and Identifiers
-
- 1,7-dimethyl-3-(3-methylbutyl)-8-(2-phenylethyl)-1H,2H,3H,4H,8H-imidazo1,2-gpurine-2,4-dione
- 4,7-dimethyl-2-(3-methylbutyl)-6-(2-phenylethyl)purino[7,8-a]imidazole-1,3-dione
- 1H-Imidazo[2,1-f]purine-2,4(3H,8H)-dione, 1,7-dimethyl-3-(3-methylbutyl)-8-(2-phenylethyl)-
- AKOS001406678
- UPCMLD0ENAT5857668:001
- VU0606782-1
- F3235-1358
- 899397-26-3
- Z240870754
- 3-isopentyl-1,7-dimethyl-8-phenethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione
-
- Inchi: 1S/C22H27N5O2/c1-15(2)10-12-26-20(28)18-19(24(4)22(26)29)23-21-25(16(3)14-27(18)21)13-11-17-8-6-5-7-9-17/h5-9,14-15H,10-13H2,1-4H3
- InChI Key: ZQUNCALJILBFLA-UHFFFAOYSA-N
- SMILES: N12C=C(C)N(CCC3=CC=CC=C3)C1=NC1=C2C(=O)N(CCC(C)C)C(=O)N1C
Computed Properties
- Exact Mass: 393.21647512g/mol
- Monoisotopic Mass: 393.21647512g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 29
- Rotatable Bond Count: 6
- Complexity: 620
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 62.8Ų
- XLogP3: 4.5
Experimental Properties
- Density: 1.26±0.1 g/cm3(Predicted)
- pka: 8.27±0.20(Predicted)
1,7-dimethyl-3-(3-methylbutyl)-8-(2-phenylethyl)-1H,2H,3H,4H,8H-imidazo1,2-gpurine-2,4-dione Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F3235-1358-30mg |
1,7-dimethyl-3-(3-methylbutyl)-8-(2-phenylethyl)-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione |
899397-26-3 | 90%+ | 30mg |
$119.0 | 2023-07-28 | |
Life Chemicals | F3235-1358-40mg |
1,7-dimethyl-3-(3-methylbutyl)-8-(2-phenylethyl)-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione |
899397-26-3 | 90%+ | 40mg |
$140.0 | 2023-07-28 | |
Life Chemicals | F3235-1358-3mg |
1,7-dimethyl-3-(3-methylbutyl)-8-(2-phenylethyl)-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione |
899397-26-3 | 90%+ | 3mg |
$63.0 | 2023-07-28 | |
Life Chemicals | F3235-1358-20mg |
1,7-dimethyl-3-(3-methylbutyl)-8-(2-phenylethyl)-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione |
899397-26-3 | 90%+ | 20mg |
$99.0 | 2023-07-28 | |
Life Chemicals | F3235-1358-50mg |
1,7-dimethyl-3-(3-methylbutyl)-8-(2-phenylethyl)-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione |
899397-26-3 | 90%+ | 50mg |
$160.0 | 2023-07-28 | |
Life Chemicals | F3235-1358-4mg |
1,7-dimethyl-3-(3-methylbutyl)-8-(2-phenylethyl)-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione |
899397-26-3 | 90%+ | 4mg |
$66.0 | 2023-07-28 | |
Life Chemicals | F3235-1358-20μmol |
1,7-dimethyl-3-(3-methylbutyl)-8-(2-phenylethyl)-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione |
899397-26-3 | 90%+ | 20μmol |
$79.0 | 2023-07-28 | |
Life Chemicals | F3235-1358-5mg |
1,7-dimethyl-3-(3-methylbutyl)-8-(2-phenylethyl)-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione |
899397-26-3 | 90%+ | 5mg |
$69.0 | 2023-07-28 | |
Life Chemicals | F3235-1358-1mg |
1,7-dimethyl-3-(3-methylbutyl)-8-(2-phenylethyl)-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione |
899397-26-3 | 90%+ | 1mg |
$54.0 | 2023-07-28 | |
Life Chemicals | F3235-1358-2mg |
1,7-dimethyl-3-(3-methylbutyl)-8-(2-phenylethyl)-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione |
899397-26-3 | 90%+ | 2mg |
$59.0 | 2023-07-28 |
1,7-dimethyl-3-(3-methylbutyl)-8-(2-phenylethyl)-1H,2H,3H,4H,8H-imidazo1,2-gpurine-2,4-dione Related Literature
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Haiping Pan,Yan Shen,Jiashun Duan,Kai Lu Phys. Chem. Chem. Phys., 2016,18, 9897-9901
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Marco Poppe,Changlong Chen,Helgard Ebert,Silvio Poppe,Marko Prehm,Christoph Kerzig,Feng Liu,Carsten Tschierske Soft Matter, 2017,13, 4381-4392
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Shuo Xiong,Xudong Liu,Jian Zhou,Yi Liu,Yiping Shen,Xiaobo Yin,Jianhui Wu,Ran Tao,Yongqing Fu,Huigao Duan RSC Adv., 2020,10, 19178-19184
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Shu Jun Zhen,Feng Ling Guo,Li Qiang Chen,Yuan Fang Li,Qing Zhang Chem. Commun., 2011,47, 2562-2564
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C. J. Leggett,S. J. Teat,Z. Zhang,P. D. Dau,W. W. Lukens,S. M. Peterson,A. J. P. Cardenas,M. G. Warner,J. K. Gibson,L. Rao Chem. Sci., 2016,7, 2775-2786
Additional information on 1,7-dimethyl-3-(3-methylbutyl)-8-(2-phenylethyl)-1H,2H,3H,4H,8H-imidazo1,2-gpurine-2,4-dione
1,7-Dimethyl-3-(3-methylbutyl)-8-(2-phenylethyl)-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione: A Comprehensive Overview
The compound with CAS No. 899397-26-3, commonly referred to as 1,7-dimethyl-3-(3-methylbutyl)-8-(2-phenylethyl)-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione, is a highly specialized organic molecule that has garnered significant attention in the fields of medicinal chemistry and pharmacology. This compound belongs to the class of imidazopyridines or imidazopurines, which are known for their diverse biological activities. The structure of this molecule is characterized by a fused imidazo[1,2-g]purine ring system with multiple substituents that contribute to its unique properties.
The imidazo[1,2-g]purine core of this compound is a bicyclic structure that combines an imidazole ring fused to a purine-like framework. This structural motif is often associated with bioactive compounds due to its ability to interact with various biological targets. The substituents attached to this core—specifically the methyl, 3-methylbutyl, and (2-phenylethyl) groups—play a crucial role in modulating the compound's physicochemical properties and biological activity. These substituents not only enhance the molecule's stability but also influence its solubility and permeability, making it a promising candidate for drug development.
Recent studies have focused on the biological activity of this compound. Researchers have explored its potential as an inhibitor of specific enzymes and receptors involved in various pathological processes. For instance, preliminary in vitro assays have suggested that this compound exhibits potent inhibitory activity against certain kinases and proteases. These findings highlight its potential application in the treatment of diseases such as cancer and inflammatory disorders.
The synthesis of 1,7-dimethyl-3-(3-methylbutyl)-8-(2-phenylethyl)-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione involves a multi-step process that combines traditional organic synthesis techniques with modern catalytic methods. The key steps include the formation of the imidazo[1,2-g]purine core through cyclization reactions followed by selective alkylation and substitution reactions to introduce the desired substituents. The optimization of these steps has been critical in achieving high yields and ensuring the purity of the final product.
In terms of application, this compound has shown promise in preclinical models for its ability to modulate cellular signaling pathways. For example, studies have demonstrated that it can inhibit the activation of NF-kB (nuclear factor kappa-light-chain-enhancer of activated B cells), a transcription factor involved in inflammation and cancer progression. This suggests that it could be developed into a therapeutic agent for conditions characterized by chronic inflammation or uncontrolled cell proliferation.
Moreover, recent advancements in computational chemistry have enabled researchers to perform detailed molecular docking studies on this compound. These studies have provided insights into its binding affinity towards various protein targets and have guided further optimization efforts to enhance its potency and selectivity.
In conclusion,1,7-dimethyl-3-(3-methylbutyl)-8-(2-phenylethyl)-1H,2H,,
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